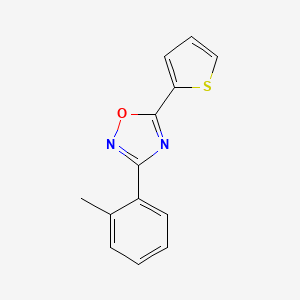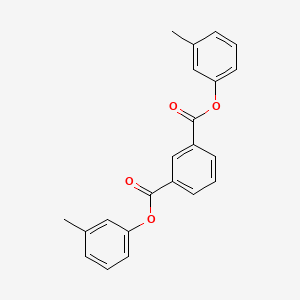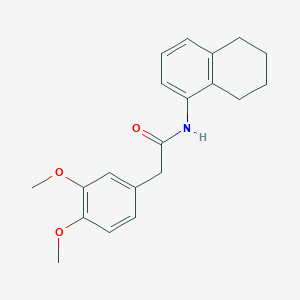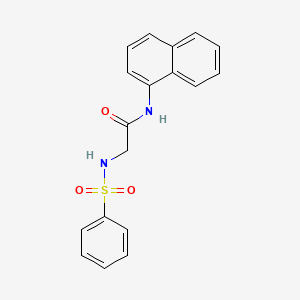
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various polymers and materials. In agriculture, this compound has been studied for its potential use as a pesticide.
Mécanisme D'action
The mechanism of action of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, in cancer cells, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In microbial cells, this compound has been found to inhibit bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce DNA damage and inhibit the activity of specific enzymes involved in cell proliferation. In microbial cells, this compound has been found to disrupt the cell membrane and inhibit the activity of specific enzymes involved in bacterial growth. In animal models, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields and its ability to interact with specific targets in cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole. These include the synthesis of new derivatives of this compound with improved biological activities, the study of its potential applications in other fields such as energy storage and catalysis, and the development of new methods for its synthesis and purification.
Conclusion
In conclusion, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been achieved using different methods. One of the methods involves the reaction of 2-aminothiophenol with 2-bromo-4-methylacetophenone in the presence of a base such as potassium carbonate. This reaction yields 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole as the final product. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-2-3-6-10(9)12-14-13(16-15-12)11-7-4-8-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVXOJUYRZPKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)


